molecular formula C9H15BrO2 B3389549 Tert-butyl 4-bromopent-4-enoate CAS No. 92975-38-7

Tert-butyl 4-bromopent-4-enoate

Cat. No.: B3389549
CAS No.: 92975-38-7
M. Wt: 235.12 g/mol
InChI Key: XGRJTGUVPIVGNK-UHFFFAOYSA-N
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Description

Significance of Vinylic Halides and Ester Functionalities in Synthetic Chemistry

The utility of α-halo-α,β-unsaturated esters stems from the combined properties of their constituent vinylic halide and ester moieties.

Vinylic Halides: These are organic compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. fiveable.me This structural feature makes them distinct from alkyl halides. Vinylic halides are crucial intermediates in numerous organic reactions. fiveable.mewikipedia.org They are precursors for the synthesis of alkynes through dehydrohalogenation reactions and are key substrates in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings. fiveable.mewikipedia.org The direct attachment of the halogen to an sp²-hybridized carbon influences the bond strength and reactivity, making them generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. britannica.com

The combination of these two functionalities in a single molecule, as seen in tert-butyl 4-bromopent-4-enoate, creates a bifunctional reagent with enhanced synthetic value.

Historical Context of Halogenated Alkene Building Blocks

Halogenated hydrocarbons, including halogenated alkenes (or haloalkenes), have a long history in organic chemistry. alfa-chemistry.com Initially, simple haloalkenes like vinyl chloride gained prominence as monomers for the large-scale production of polymers such as polyvinyl chloride (PVC). wikipedia.org The development of organometallic chemistry significantly expanded the utility of halogenated alkenes. The discovery that vinylic halides could form Grignard reagents and participate in cross-coupling reactions revolutionized their role in synthesis. wikipedia.orgtaylorandfrancis.com

Historically, the synthesis of halogenated alkenes often involved elimination reactions or additions of halogens to alkynes. acs.org Over the years, more sophisticated and stereoselective methods have been developed. acs.org The emergence of photoredox catalysis in the 21st century has provided new, milder methods for the activation and utilization of vinylic halides, overcoming some of the challenges associated with their traditionally high-energy reactions. nih.gov These advancements have solidified the position of halogenated alkenes as indispensable building blocks for creating complex organic molecules, including pharmaceuticals and advanced materials. taylorandfrancis.com

Structural and Reactivity Considerations for this compound within the Broader Class of α-Halo-α,β-Unsaturated Esters

This compound is a specific example of an α-halo-α,β-unsaturated ester. Its structure features a bromine atom and a tert-butyl ester group attached to a pentenoate backbone.

Structural Features:

α-Halo-α,β-Unsaturated System: The key feature is the C=C double bond where the α-carbon (adjacent to the ester's carbonyl group) is not halogenated, but the molecule contains a vinylic bromide at the terminal position (C4). The "α-halo" designation for the broader class typically refers to the halogen being on the carbon adjacent to the carbonyl. However, the IUPAC name for this specific compound is tert-butyl 4-bromo-4-pentenoate. The double bond is in conjugation with the carbonyl group of the ester, which influences its electronic properties and reactivity.

Tert-butyl Ester: The bulky tert-butyl group provides steric hindrance, which can influence the molecule's reactivity. For instance, it can protect the ester group from certain nucleophilic attacks and may affect the stereochemical outcome of reactions at nearby centers.

Reactivity Considerations: The reactivity of α,β-unsaturated carbonyl compounds is generally dominated by their susceptibility to Michael addition reactions. nih.gov However, the presence of the bromine atom in this compound introduces additional reaction pathways.

Michael Acceptor: The electron-withdrawing effect of the ester group makes the double bond electrophilic and susceptible to attack by nucleophiles at the β-position.

Cross-Coupling Partner: The vinylic bromide moiety allows this compound to participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position.

Compared to other α-halo-α,β-unsaturated esters, the reactivity of this compound will be modulated by the specific position of the bromine and the nature of the ester group. For example, α-haloacrylates (where the halogen is directly on the α-carbon) are known to be potent Michael acceptors. nih.gov The reactivity of this compound would need to be empirically determined but can be predicted to be a versatile intermediate for a range of synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromopent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-7(10)5-6-8(11)12-9(2,3)4/h1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRJTGUVPIVGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446499
Record name 4-Pentenoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92975-38-7
Record name 4-Pentenoic acid, 4-bromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry of Tert Butyl 4 Bromopent 4 Enoate

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, and tert-butyl 4-bromopent-4-enoate provides a key electrophilic site at its sp²-hybridized carbon bearing the bromine atom.

The vinylic bromide in this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern chemistry for creating C(sp²)-C bonds with high efficiency and selectivity. organic-chemistry.orgfishersci.co.uk The general reactivity trend for the halide partner in these couplings is R-I > R-OTf > R-Br >> R-Cl, placing vinyl bromides like the title compound in a favorable position for reactivity. fishersci.co.ukwikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. fishersci.co.ukwikipedia.orglibretexts.org In this context, this compound serves as the vinyl halide partner.

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. fishersci.co.uklibretexts.org For instance, bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst have been shown to be effective for coupling less reactive bromides. libretexts.org

A representative Suzuki-Miyaura coupling reaction is detailed in the table below.

Table 1: Representative Suzuki-Miyaura Coupling Reaction
Reactant 1Reactant 2 (Organoboron)CatalystBaseSolventProduct
This compoundArylboronic acid (e.g., Phenylboronic acid)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₃PO₄ or Cs₂CO₃Dioxane, Toluene, or Water fishersci.co.ukTert-butyl 4-arylpent-4-enoate

Beyond the Suzuki coupling, the vinylic bromide of this compound can participate in several other key palladium-catalyzed transformations.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. researchgate.net It is known for its high functional group tolerance and reactivity. nih.gov For this compound, this would involve reaction with an organozinc halide (R-ZnX) in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. researchgate.net

Stille Coupling: The Stille reaction couples the organic halide with an organotin (organostannane) compound. wikipedia.orglibretexts.org Vinyl halides are common electrophiles in this reaction, and the stereochemistry of the double bond is typically retained. wikipedia.org While organostannane reagents are stable to air and moisture, their high toxicity is a significant drawback compared to other methods. libretexts.orgwikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgpearson.com This reaction is a powerful tool for the synthesis of substituted alkenes and conjugated dienes. researchgate.netyoutube.com The reaction generally proceeds with high trans selectivity with respect to the incoming group on the alkene. organic-chemistry.org

The following table provides a comparative overview of these important cross-coupling methodologies.

Table 2: Comparison of Cross-Coupling Methodologies
ReactionOrganometallic ReagentTypical CatalystKey Features
NegishiOrganozinc (R-ZnX)Pd or Ni complexesHigh functional group tolerance; reactive reagents. nih.gov
StilleOrganostannane (R-SnR'₃)Pd complexesAir/moisture stable reagents; toxic byproducts. wikipedia.orglibretexts.org
HeckAlkenePd complexesForms new C=C bonds; atom economical. organic-chemistry.orgpearson.com

The reactivity of the alkene in this compound towards nucleophiles is dictated by its electronic environment.

The Michael addition, a type of conjugate or 1,4-addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgbyjus.com The driving force for this reaction is the electronic activation of the double bond by a conjugated electron-withdrawing group (like a ketone, ester, or nitro group), which polarizes the alkene and makes the β-position electrophilic. masterorganicchemistry.comorganic-chemistry.org

In the structure of this compound (CH₂=C(Br)CH₂CH₂COOC(CH₃)₃), the double bond is at the 4-position, while the ester carbonyl is at the 1-position. These two functional groups are separated by a saturated two-carbon linker (-CH₂CH₂-). Due to this lack of conjugation, the alkene is not an activated "Michael acceptor." Therefore, it does not typically undergo standard Michael or conjugate addition reactions with common Michael donors like enolates or malonates. masterorganicchemistry.comwikipedia.org Nucleophilic attack on this isolated double bond is generally unfavorable under standard Michael conditions.

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step. The alkene in this compound can act as the 2π-electron component (the dienophile in a Diels-Alder reaction) in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the combination of a conjugated diene (the 4π component) with a dienophile (the 2π component) to form a six-membered ring. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The bromine atom on the double bond of this compound can influence the electronic nature and reactivity of the alkene, potentially making it a viable, albeit moderately reactive, dienophile for reaction with electron-rich dienes. The reaction would lead to a cyclohexene (B86901) ring bearing the bromo and the tert-butoxycarbonylethyl substituents. Highly reactive dienes or thermal/Lewis acid-catalyzed conditions might be required to facilitate such a transformation. acs.orgmdpi.com Some vinyldiazo compounds have been shown to undergo photoinduced [4+2] cycloadditions. rsc.org

[5+2] Cycloaddition: These reactions are a valuable method for the synthesis of seven-membered rings, which are common motifs in natural products. rsc.orgacs.org A common variant involves the transition-metal-catalyzed reaction of a vinylcyclopropane (B126155) (as the 5-atom component) with an alkyne or alkene (the 2-atom component). pku.edu.cnwikipedia.org In a different approach, oxidopyrylium ylides can serve as the 5-atom component. nih.gov As a substituted alkene, this compound could potentially serve as the 2π partner in intermolecular [5+2] cycloadditions, reacting with a suitable five-atom component to yield a seven-membered carbocycle or heterocycle.

Nucleophilic Additions to the Alkene Moiety

Hydroamination Reactions

While direct hydroamination of this compound is not extensively documented in publicly available research, related transformations provide insight into its potential reactivity. The presence of the vinyl bromide allows for palladium-catalyzed cross-coupling reactions, which can be adapted to introduce nitrogen-containing functionalities. For instance, Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, could theoretically be applied. This would involve the reaction of this compound with an amine in the presence of a palladium catalyst and a suitable base. The outcome of such a reaction would be the substitution of the bromine atom with the amine, leading to the formation of a tert-butyl 4-(amino)pent-4-enoate derivative. The success of this reaction would be contingent on catalyst selection, reaction conditions, and the nature of the amine.

Radical Reactions and Radical Cyclizations

The carbon-bromine bond in this compound is a focal point for radical chemistry. Treatment with radical initiators, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), can generate a vinyl radical. This reactive intermediate can participate in various intermolecular and intramolecular reactions.

A key application of this reactivity is in radical cyclization reactions. The vinyl radical can undergo a 5-exo-trig cyclization to form a five-membered ring. For example, intramolecular cyclization of the radical derived from this compound can lead to the formation of a cyclopentyl system. The regioselectivity of this cyclization is governed by Baldwin's rules, which favor the 5-exo pathway.

These radical cyclizations have been utilized in the synthesis of complex molecules. For instance, they serve as a key step in the preparation of substituted tetrahydrofurans and γ-butyrolactones. thieme-connect.de The specific products formed depend on the reaction conditions and the presence of other functional groups in the molecule.

Stereoselective and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of selectivity in its transformations.

Control of Regioselectivity in Nucleophilic and Electrophilic Reactions

The regioselectivity of reactions involving this compound is highly dependent on the nature of the reagent and reaction conditions. Nucleophilic attack can occur at several positions:

Carbonyl Carbon: The ester carbonyl group is susceptible to nucleophilic acyl substitution.

Vinylic Carbon: The carbon atom bearing the bromine is a site for nucleophilic vinylic substitution.

Allylic Position: The methylene (B1212753) group adjacent to the double bond can be deprotonated to form an allylic anion, which can then react with electrophiles.

Electrophilic attack can also occur at the double bond, leading to addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the bromine and ester groups.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in reactions of this compound is crucial for the synthesis of chiral molecules.

Diastereoselective Reactions:

When the molecule contains a pre-existing stereocenter, it can direct the stereochemical outcome of subsequent reactions. For example, in radical cyclizations, a chiral center on the carbon backbone can influence the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer.

Enantioselective Reactions:

Enantioselective transformations of this compound can be achieved using chiral catalysts or reagents. Examples include:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the double bond can produce chiral pentanoates with high enantiomeric excess.

Enantioselective Cross-Coupling Reactions: The use of chiral ligands in palladium-catalyzed cross-coupling reactions can lead to the formation of enantioenriched products.

These methods are instrumental in the synthesis of optically active compounds, which are of significant interest in medicinal chemistry and materials science.

Chirality Transfer in Complex Rearrangements and Cyclizations

In more complex transformations, the chirality of a starting material derived from this compound can be transferred to the product through rearrangements and cyclizations. For instance, a chiral alcohol introduced into the molecule can direct the stereochemistry of a subsequent cyclization reaction. This transfer of chirality is a powerful tool for the synthesis of enantiomerically pure cyclic compounds.

An example of this can be seen in radical cyclizations where a chiral auxiliary is attached to the ester group. The stereochemical information from the auxiliary can be transferred to the newly formed stereocenters in the cyclized product.

Transformations Involving the Ester Functionality

The tert-butyl ester group of this compound can be selectively transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions at other functional groups.

Transesterification: The tert-butyl group can be exchanged for other alkyl groups by reacting the ester with an alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Amidation: The ester can be converted to an amide by reaction with an amine, often requiring activation of the ester or the use of harsh reaction conditions.

These transformations of the ester group significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider range of target molecules.

Interactive Data Table: Reactions of this compound

Reaction Type Reagents and Conditions Product Type
Radical CyclizationBu3SnH, AIBNSubstituted Tetrahydrofurans, γ-Butyrolactones thieme-connect.de
Ester HydrolysisH+ or OH-4-Bromopent-4-enoic acid
Ester ReductionLiAlH44-Bromopent-4-en-1-ol

Ester Hydrolysis and Transesterification

The tert-butyl ester group is known for its distinct behavior under hydrolytic and transesterification conditions, which is primarily dictated by the steric hindrance of the tert-butyl group.

Ester Hydrolysis:

The hydrolysis of tert-butyl esters to the corresponding carboxylic acid, 4-bromopent-4-enoic acid, is typically carried out under acidic conditions. The tert-butyl group's bulkiness provides significant stability against base-catalyzed hydrolysis (saponification), which usually proceeds via a nucleophilic acyl substitution (BAc2) mechanism. In contrast, acid-catalyzed hydrolysis occurs readily via a mechanism involving the formation of a stable tert-butyl carbocation (AAL1 mechanism). rsc.orglibretexts.org A variety of acids can be employed for this transformation, ranging from strong mineral acids to Lewis acids. rsc.org The reaction generally proceeds by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene.

Under basic conditions, the hydrolysis of tert-butyl esters is significantly slower compared to less hindered esters like methyl or ethyl esters. amelica.org The hydroxide (B78521) ion, being a bulky nucleophile, faces considerable steric hindrance in approaching the carbonyl carbon.

Transesterification:

Transesterification, the conversion of one ester to another, can also be performed on this compound. This reaction is often catalyzed by acids or Lewis acids. For instance, borane (B79455) catalysts have been reported for the transesterification of tert-butyl esters. rsc.org Metal catalysts, such as those based on tin or lanthanides, are also effective in promoting transesterification reactions. psgcas.ac.inorganic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the process. The reaction involves the substitution of the tert-butoxy (B1229062) group with another alkoxy group from an alcohol.

The vinyl bromide moiety is generally stable under the conditions typically employed for ester hydrolysis and transesterification. However, prolonged exposure to strong acids or high temperatures could potentially lead to side reactions involving the double bond or the C-Br bond.

Reaction Reagents and Conditions Product Notes
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄, HCl, TFA) in an aqueous or mixed solvent system. rsc.org4-Bromopent-4-enoic acidProceeds via a stable tert-butyl cation intermediate. Generally high yielding.
Base-Catalyzed HydrolysisStrong base (e.g., NaOH, KOH) in aqueous or alcoholic solvent.4-Bromopent-4-enoic acidVery slow due to steric hindrance of the tert-butyl group. amelica.org
TransesterificationAlcohol (R'OH), Acid or Lewis Acid Catalyst (e.g., B(C₆F₅)₃, Sn(IV) complexes). rsc.orgpsgcas.ac.inAlkyl 4-bromopent-4-enoateThe equilibrium can be driven by using an excess of the new alcohol or by removing the tert-butanol (B103910) byproduct.

Reductions to Alcohols and Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol (4-bromo-4-penten-1-ol) or an aldehyde (4-bromopent-4-enal). The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Reduction to Alcohols:

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. masterorganicchemistry.com Given the high reactivity of LiAlH₄, it is expected to efficiently convert this compound to 4-bromo-4-penten-1-ol. It is important to note that LiAlH₄ can also reduce alkyl halides, although vinyl halides are generally less reactive than saturated alkyl halides. Careful control of the reaction conditions may be necessary to achieve chemoselectivity.

Reduction to Aldehydes:

The partial reduction of esters to aldehydes requires the use of sterically hindered and less reactive reducing agents. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comyoutube.comlibretexts.org By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage. psgcas.ac.inyoutube.com At this low temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, hydrolyzes to the desired aldehyde. If the reaction temperature is allowed to rise or if an excess of DIBAL-H is used, further reduction to the primary alcohol will occur. The vinyl bromide group is expected to be inert to DIBAL-H under these mild conditions.

Reaction Reagent Conditions Product Notes
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄) masterorganicchemistry.com1. Anhydrous ether or THF2. Aqueous workup4-Bromo-4-penten-1-olStrong, non-selective reducing agent. Potential for reduction of the C-Br bond should be considered.
Reduction to AldehydeDiisobutylaluminum Hydride (DIBAL-H) masterorganicchemistry.comyoutube.com1. Anhydrous non-polar solvent (e.g., toluene, hexanes)2. Low temperature (-78 °C)3. Aqueous workup4-Bromopent-4-enalRequires stoichiometric control and low temperature to prevent over-reduction to the alcohol.

Formation of Amides and Other Carboxylic Acid Derivatives

The tert-butyl ester group can serve as a precursor for the synthesis of amides and other carboxylic acid derivatives.

Formation of Amides:

The conversion of this compound to the corresponding amide, 4-bromopent-4-enamide, can be achieved through several methods. One common approach involves the direct amidation by heating the ester with an amine. This reaction can be slow and may require high temperatures or the use of a catalyst. A more efficient method involves the use of a base, such as potassium tert-butoxide, to facilitate the amidation of esters with amines under milder conditions. organic-chemistry.org

Alternatively, the tert-butyl ester can be first converted into a more reactive carboxylic acid derivative, such as an acid chloride. The reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can yield the corresponding acid chloride. organic-chemistry.orgresearchgate.net This acid chloride can then be readily reacted with a wide range of amines (primary or secondary) to form the desired amide with high efficiency.

Formation of Other Carboxylic Acid Derivatives:

As mentioned, the conversion to an acid chloride (4-bromopent-4-enoyl chloride) is a key step that opens the door to a variety of other carboxylic acid derivatives. The acid chloride can react with:

Alcohols to form different esters (transesterification).

Carboxylates to form acid anhydrides.

Other nucleophiles to generate a wide array of functional groups.

The synthesis of these derivatives generally proceeds under standard conditions for the respective transformations of acid chlorides. The vinyl bromide functionality is typically robust enough to tolerate these reaction conditions.

Target Derivative Synthetic Pathway Reagents and Conditions Intermediate
AmideDirect AmidationAmine (R'R''NH), heat or catalyst. organic-chemistry.org-
AmideVia Acid Chloride1. SOCl₂ or PCl₃ organic-chemistry.orgresearchgate.net2. Amine (R'R''NH)4-Bromopent-4-enoyl chloride
Acid ChlorideChlorination of EsterSOCl₂ or PCl₃ organic-chemistry.orgresearchgate.net-
Other EstersVia Acid Chloride1. SOCl₂ or PCl₃2. Alcohol (R'OH), base (e.g., pyridine)4-Bromopent-4-enoyl chloride

Catalysis in Reactions Involving Tert Butyl 4 Bromopent 4 Enoate

Transition Metal Catalysis

The presence of a vinyl bromide and an alkene moiety in tert-butyl 4-bromopent-4-enoate opens the door to a wide array of transition metal-catalyzed reactions. These methods are pivotal in modern organic synthesis for their efficiency and selectivity in forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Based Catalysis for Cross-Coupling Reactions

Palladium catalysis is a cornerstone of cross-coupling chemistry, and the vinyl bromide group in this compound is an excellent handle for such transformations. The three primary palladium-catalyzed cross-coupling reactions applicable are the Suzuki, Heck, and Sonogashira reactions.

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound. For this compound, this would typically involve reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the ester functionality present in the molecule. thieme-connect.comresearchgate.net The general reactivity trend for halides in Suzuki coupling is I > Br > Cl, placing the vinyl bromide of the target compound in a favorable position for selective coupling.

The Heck reaction is the palladium-catalyzed arylation or vinylation of an alkene. researchgate.netthieme-connect.com In the context of this compound, it could either serve as the vinyl bromide component reacting with another alkene or, theoretically, the internal alkene could react with an aryl or vinyl halide. However, the former is more common. A variety of substituted 1,3-dienes can be synthesized via the Heck vinylation of vinyl bromides. researchgate.net Visible-light-driven palladium-catalyzed Heck reactions of internal vinyl bromides with styrenes have also been reported, proceeding through a radical pathway and showing tolerance for various functional groups. dicp.ac.cnacs.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction, typically co-catalyzed by copper(I), is highly efficient for creating conjugated enynes. wikipedia.org The reactivity of the halide follows the order I > OTf > Br > Cl, making the vinyl bromide of this compound a suitable substrate. nrochemistry.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Vinyl Bromides

ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki Coupling Aryl/Vinyl Boronic AcidPd(0) catalyst, BaseMild conditions, high functional group tolerance. nih.govyoutube.com
Heck Reaction AlkenePd(0) catalyst, BaseForms new C-C bonds at the double bond. researchgate.netthieme-connect.com
Sonogashira Coupling Terminal AlkynePd(0) catalyst, Cu(I) cocatalyst, Amine baseEfficient synthesis of conjugated enynes. nrochemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.com

Ruthenium and Iridium Catalysis for Hydroamination

The alkene moiety of this compound is a potential substrate for hydroamination reactions, which involve the addition of an N-H bond across the double bond to form an amine. Ruthenium and iridium catalysts are particularly effective for the hydroamination of unactivated alkenes.

Ruthenium-catalyzed hydroamination of unactivated terminal alkenes has been achieved using a 2-aminopyridine (B139424) as an ammonia (B1221849) surrogate. nih.govnih.govacs.org These reactions can proceed via a mechanism involving oxidative amination of the alkene followed by reduction of the resulting imine intermediate. nih.govnih.gov This method is notable for not requiring a large excess of the alkene. acs.org

Iridium-catalyzed hydroamination has also been successfully applied to unactivated aliphatic alkenes using amides and sulfonamides as the nitrogen source. acs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through the oxidative addition of the N-H bond to the iridium center, followed by coordination and insertion of the alkene. acs.orgnih.gov Intermolecular hydroamination of unactivated olefins with indoles has also been reported, proceeding via insertion of the olefin into the Ir-N bond of an N-indolyl complex. acs.orgnih.gov The scope of iridium-catalyzed hydroamination extends to internal homoallylic amines, leading to the formation of 1,4-diamines. rsc.org

Table 2: Catalytic Systems for the Hydroamination of Unactivated Alkenes

Catalyst MetalAmine SourceMechanistic HighlightsReference
Ruthenium 2-AminopyridineOxidative amination followed by imine reduction. nih.govnih.govacs.org
Iridium Amides, SulfonamidesOxidative addition of N-H, alkene insertion. acs.orgnih.gov
Iridium IndolesInsertion of olefin into Ir-N bond. acs.orgnih.gov
Iridium Aliphatic/Aromatic AminesDirected hydroamination of internal homoallylic amines. rsc.org

Nickel Catalysis in Michael Additions

While palladium is dominant in cross-coupling, nickel catalysts have emerged as powerful tools for other transformations. A notable application relevant to this compound is the nickel-catalyzed Michael addition.

A novel reactivity pattern for vinyl bromides involves a palladium-catalyzed C-N coupling to form an enamine, which then undergoes a Michael addition to an alkylidene malonate. organic-chemistry.org Although this specific example uses palladium, nickel catalysis is well-established for Michael additions. More directly, nickel-catalyzed intramolecular nucleophilic addition of vinyl chlorides to α-ketoamides has been demonstrated, proceeding through C-Cl bond activation. nih.gov Furthermore, nickel-catalyzed cross-electrophile allylation of vinyl bromides provides a route to 1,4-dienes. nih.gov These examples suggest the potential for nickel-catalyzed additions where the vinyl bromide moiety of this compound could act as a precursor to a nucleophilic or electrophilic partner in a Michael-type reaction. Stereospecific nickel-catalyzed cross-electrophile coupling reactions of alkyl mesylates and allylic difluorides have been developed to access enantioenriched vinyl fluoride-substituted cyclopropanes, showcasing the utility of nickel in stereoselective transformations. acs.org

Molybdenum Catalysis in Olefin Metathesis

The alkene in this compound can participate in olefin metathesis reactions, a powerful method for the formation of new carbon-carbon double bonds. Molybdenum-based catalysts are particularly active for this transformation.

Cross-metathesis of vinyl halides is a challenging but achievable transformation. Halo-substituted molybdenum alkylidene species have been shown to be exceptionally reactive, enabling high-yielding olefin metathesis reactions to produce acyclic 1,2-disubstituted Z-alkenyl halides. nih.gov These reactions can be promoted by small amounts of an in-situ generated catalyst from commercially available and easy-to-handle liquid 1,2-dihaloethene reagents. nih.gov Molybdenum-based catalysts have also been developed for Z-selective cross-metathesis reactions, affording various bromo-, chloro-, or fluoroalkenes with high selectivity. thieme-connect.com The development of highly efficient molybdenum-based catalysts has also enabled enantioselective alkene metathesis. ethz.chnih.gov

Table 3: Molybdenum-Catalyzed Cross-Metathesis of Vinyl Halides

Catalyst TypeReactantProductKey FeaturesReference
In-situ generated Mo-alkylideneTerminal Olefin, 1,2-DihaloetheneZ-Alkenyl HalideHigh yield, complete Z-selectivity. nih.gov
Mo-alkylidene complexAlkenyl HalideBromo-, Chloro-, or FluoroalkenesHigh Z-selectivity. thieme-connect.com

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity.

Chiral Primary Amine Catalysis

The α,β-unsaturated ester moiety within the broader structure of this compound makes it a potential substrate for organocatalytic reactions, particularly those employing chiral primary amines. These catalysts can activate α,β-unsaturated systems towards nucleophilic attack through the formation of a transient iminium ion.

Phase-Transfer Catalysis for Asymmetric Alkylation

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reactants in a heterogeneous system. In the context of asymmetric alkylation, chiral phase-transfer catalysts are employed to create stereogenic centers with high enantioselectivity. While direct studies on the asymmetric alkylation of this compound using PTC are not extensively documented, the principles can be extrapolated from reactions involving similar substrates.

The general mechanism of phase-transfer catalyzed alkylation involves the formation of an ion pair between the catalyst and a nucleophile in the aqueous phase. This ion pair is then transferred to the organic phase, where it reacts with an electrophile. In asymmetric PTC, the chiral catalyst creates a chiral environment around the ion pair, directing the approach of the electrophile to one face of the nucleophile, thus inducing enantioselectivity.

Cinchona alkaloids and their derivatives are a prominent class of chiral phase-transfer catalysts. acs.orge-bookshelf.de These catalysts have been successfully used in the asymmetric alkylation of various pronucleophiles, such as glycine (B1666218) Schiff bases and β-keto esters, to produce chiral amino acids and compounds with quaternary carbon centers. uni-giessen.deorganic-chemistry.org For instance, the methylation of an indanone derivative using N-[p-(trifluoromethyl)benzyl] cinchoninium bromide as the catalyst yielded the product with 92% enantiomeric excess (ee). phasetransfer.com

In a hypothetical asymmetric alkylation involving this compound as the electrophile, a suitable nucleophile would be deprotonated in the aqueous phase and then complexed with a chiral phase-transfer catalyst. This complex would then migrate to the organic phase to react with the vinyl bromide moiety of the ester. The steric and electronic properties of the chiral catalyst would be crucial in controlling the stereochemical outcome of the reaction.

Table 1: Examples of Chiral Phase-Transfer Catalysts and Their Applications

Catalyst FamilyExample CatalystTypical SubstrateType of ReactionRef.
Cinchona AlkaloidsN-benzylcinchonidinium chlorideGlycine imine esterAsymmetric alkylation phasetransfer.com
Binaphthyl-basedBinaphthyl-modified quaternary ammonium (B1175870) salto-IodoanilidesAsymmetric N-alkylation nih.gov
Maruoka CatalystsSpiro-type chiral quaternary ammonium saltsα-Amino acid derivativesAsymmetric alkylation acs.org

The success of such a reaction would depend on several factors, including the choice of catalyst, solvent system, base, and reaction temperature. The bulky tert-butyl group of the ester might also influence the stereochemical course of the reaction.

Bifunctional Organocatalysis

Bifunctional organocatalysis is a strategy that utilizes a single organic molecule with two distinct catalytic functionalities to activate both the nucleophile and the electrophile simultaneously. beilstein-journals.org This dual activation often leads to high levels of stereocontrol in a variety of chemical transformations. Common bifunctional catalysts include those based on thiourea (B124793) or squaramide moieties combined with a basic group like a tertiary amine, often built on a chiral scaffold such as a cinchona alkaloid or a diamine. researchgate.net

These catalysts operate by forming multiple non-covalent interactions, such as hydrogen bonds, with the reacting partners. The acidic part of the catalyst (e.g., the thiourea) activates the electrophile, while the basic site activates the nucleophile. This organized transition state assembly is key to achieving high enantioselectivity. tcd.ie

While specific applications of bifunctional organocatalysis to this compound are not prevalent in the literature, its structure suggests it could act as an electrophile in reactions such as Michael additions or allylic alkylations. For instance, a bifunctional thiourea-amine catalyst could activate this compound by hydrogen bonding to the carbonyl oxygen of the ester group, thereby increasing the electrophilicity of the double bond. Simultaneously, the amine functionality could deprotonate a pronucleophile, bringing it into close proximity for a stereocontrolled reaction.

Table 2: Common Scaffolds for Bifunctional Organocatalysts

Catalyst ScaffoldFunctional GroupsTypical ReactionsRef.
Cinchona AlkaloidsHydroxyl/Thiourea and Tertiary AmineMichael Addition, Aldol Reaction beilstein-journals.orgresearchgate.net
Proline DerivativesCarboxylic Acid and Secondary AmineMannich Reaction, Aldol Reaction nih.gov
Thioureas/SquaramidesThiourea/Squaramide and a Basic MoietyMichael Addition, Henry Reaction researchgate.net

The development of a successful bifunctional organocatalytic system for this compound would require careful catalyst design to achieve efficient activation and high levels of stereocontrol.

Lewis Acid and Lewis Base Catalysis

Lewis Acid Catalysis

Lewis acids are electron pair acceptors and can catalyze reactions by activating electrophiles. In the context of this compound, a Lewis acid could interact with either the carbonyl oxygen of the ester group or the bromine atom.

Coordination of a Lewis acid to the carbonyl oxygen would increase the electron-withdrawing effect of the ester group, further activating the vinyl bromide moiety towards nucleophilic attack. This strategy is commonly used in Friedel-Crafts reactions and other addition reactions. nih.govrsc.org For instance, synergistic Brønsted/Lewis acid catalysis has been shown to promote the tert-butylation of electron-rich arenes. nih.gov

Alternatively, a Lewis acid could interact with the bromine atom, facilitating its departure as a leaving group in nucleophilic substitution reactions. The choice of Lewis acid is critical, as strong Lewis acids might also promote side reactions such as the cleavage of the tert-butyl ester.

Table 3: Potential Lewis Acid Activation of this compound

Lewis Acid TypePotential Interaction SitePossible Reaction TypeRef.
Metal Halides (e.g., FeCl₃, AlCl₃)Carbonyl OxygenFriedel-Crafts type reactions, Conjugate additions nih.govrsc.org
Silyl Triflates (e.g., TMSOTf)Carbonyl OxygenPinner-type reactions beilstein-journals.org
Boron-based (e.g., BF₃·OEt₂)Bromine Atom / Carbonyl OxygenNucleophilic substitution, Cycloadditions rsc.org

Lewis Base Catalysis

Lewis bases are electron pair donors and can catalyze reactions by activating nucleophiles or by directly reacting with the substrate to form a more reactive intermediate. A Lewis base could potentially interact with this compound in several ways.

A soft Lewis base, such as a phosphine (B1218219) or a sulfide, could undergo a Michael addition to the double bond, forming a zwitterionic intermediate. This intermediate could then react with a proton source or another electrophile. Chiral Lewis bases are widely used to effect asymmetric transformations through this type of activation.

Alternatively, a Lewis base could facilitate the dehydrobromination of the vinyl bromide to form a terminal alkyne, although this is more of a stoichiometric reaction in many cases. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used as a base for the dehydrobromination of vinyl bromides. researchgate.net

The development of catalytic systems involving Lewis acids or bases for reactions with this compound holds promise for expanding its synthetic utility.

Applications of Tert Butyl 4 Bromopent 4 Enoate in Complex Molecule Synthesis

As a Building Block for Natural Product Synthesis

The structural features of tert-butyl 4-bromopent-4-enoate make it an attractive starting material for the synthesis of several classes of natural products. The ability to introduce a five-carbon chain with reactive handles at both ends provides a convergent approach to assembling complex cyclic and acyclic systems.

Synthesis of Alkaloid Scaffolds (e.g., Minovincine Derivatives)

While a direct total synthesis of Minovincine using this compound is not prominently documented, the structural components of this reagent are highly relevant to the construction of the intricate spiroindoline framework of Minovincine and its derivatives. The synthesis of such alkaloids often requires the strategic introduction of carbon chains that can be cyclized to form the characteristic polycyclic system. The vinyl bromide functionality of this compound can serve as a precursor to a variety of functional groups that could be key in the formation of the alkaloid's core structure.

Construction of γ-Spirocyclic Butenolides

The synthesis of γ-spirocyclic butenolides, a common motif in many natural products with a range of biological activities, represents a significant application for derivatives of this compound. acs.orgorganic-chemistry.org These compounds feature a spiro-fused lactone ring, and their synthesis often involves the cyclization of a precursor containing a γ-hydroxy acid or a related functional group.

The general strategy for constructing γ-butyrolactones can be adapted from precursors like this compound. nih.gov For instance, a Reformatsky-type reaction involving the organozinc reagent derived from the bromoester and a suitable ketone could generate a tertiary alcohol. Subsequent intramolecular cyclization would then lead to the formation of a γ-spirocyclic butenolide. The reaction proceeds under neutral conditions, which allows for excellent functional group tolerance. beilstein-journals.org

A plausible reaction scheme is outlined below:

Table 1: Plausible Reaction Scheme for γ-Spirocyclic Butenolide Synthesis

StepReactantsReagentsProduct
1This compound, Ketone (e.g., Cyclohexanone)Zinc dust, THFIntermediate tertiary alcohol
2Intermediate tertiary alcoholAcid catalyst (e.g., p-TsOH)γ-Spirocyclic butenolide

This approach highlights the utility of this compound as a five-carbon building block for the direct construction of the spirocyclic lactone core.

Preparation of L-Kynurenine and Related Aroylalanine Derivatives

The synthesis of L-kynurenine and its derivatives, which are metabolites of the tryptophan pathway and have been studied for their roles in neuroprotection, can potentially involve intermediates derived from this compound. While specific examples are not prevalent in the literature, the underlying chemical principles suggest a possible synthetic route. For instance, the vinyl bromide could be converted to an amino group or a precursor thereof, and the ester could be elaborated to form the aroylalanine structure.

Role in the Synthesis of α-Lipoic Acid Analogs

α-Lipoic acid is a naturally occurring antioxidant, and the synthesis of its analogs is an area of active research for potential therapeutic applications. libretexts.org The carbon backbone of this compound could, in principle, be modified to construct analogs of α-lipoic acid. This would likely involve the transformation of the vinyl bromide and the ester functionalities to introduce the characteristic dithiolane ring and the carboxylic acid side chain.

Synthesis of Other Bioactive Compounds (e.g., Yaoshanenolides)

Yaoshanenolides are natural products that feature a complex tricyclic spirolactone core. organic-chemistry.org The synthesis of such intricate structures often relies on the use of versatile building blocks that can participate in key bond-forming reactions. While a direct application of this compound in the synthesis of Yaoshanenolides has not been explicitly reported, its potential as a precursor to key intermediates is noteworthy. The vinyl bromide could be functionalized to participate in cycloaddition reactions, a common strategy in the synthesis of polycyclic natural products.

In the Synthesis of Pharmaceutical Intermediates and Chiral Scaffolds

The development of new pharmaceuticals often relies on the availability of novel chiral building blocks. This compound can serve as a precursor for the synthesis of various chiral scaffolds, which are essential for the construction of enantiomerically pure drugs. The production of single enantiomers of drug intermediates is of increasing importance in the pharmaceutical industry. biosynth.com

The vinyl bromide functionality can be exploited in stereoselective reactions to introduce chirality. For example, asymmetric hydrogenation or dihydroxylation of the double bond, after conversion of the bromide to a suitable group, could lead to chiral intermediates. These intermediates, possessing defined stereochemistry, are valuable in the synthesis of complex drug molecules. The tert-butyl ester group provides a handle for further synthetic manipulations or for attachment to a solid support for combinatorial synthesis.

Based on a comprehensive review of available scientific literature, there is no documented use of This compound in the synthesis of enantiomerically pure amino acids and their derivatives, the preparation of functionalized heterocyclic systems such as 8-oxabicyclo[3.2.1]octanes and triazolo-pyrazines, or its utility in sequential and cascade reactions like olefin isomerization-Claisen rearrangement.

Extensive searches of chemical databases and scholarly articles did not yield any specific examples or methodologies employing this compound for these applications. The scientific literature provides various synthetic routes to the aforementioned classes of compounds; however, none of these routes utilize this compound as a starting material or key intermediate.

Similarly, an investigation into the development of synthetic methodologies leveraging the unique reactivity of this compound did not reveal any published research.

Therefore, this article cannot be generated as the foundational information required to address the specified topics is not present in the current body of scientific knowledge.

Spectroscopic and Advanced Characterization Methods in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical analysis of organic molecules like tert-butyl 4-bromopent-4-enoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

A typical ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present. The vinyl protons would appear as distinct signals in the olefinic region, while the methylene (B1212753) and tert-butyl protons would resonate at higher field strengths. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the ester, the sp² hybridized carbons of the double bond, and the carbons of the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=CH₂ (vinyl)5.5 - 6.0125 - 135
C-Br (vinyl)-110 - 120
CH₂ (allylic)~2.530 - 40
CH₂ (adjacent to ester)~2.330 - 40
C=O (ester)-170 - 175
C(CH₃)₃ (tert-butyl)-~80
C(CH₃)₃ (tert-butyl)~1.4~28

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Variable-Temperature NMR Studies for Conformational Analysis

The flexibility of the pentenoate chain in this compound allows for the existence of multiple conformations in solution. Variable-Temperature (VT) NMR studies are instrumental in understanding the dynamic behavior and conformational preferences of the molecule. By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and signal line shapes. researchgate.net

At lower temperatures, the rate of interconversion between different conformers slows down, which can lead to the resolution of distinct signals for each conformer. researchgate.net This provides valuable information about the energy barriers between conformations and the relative populations of different conformers at equilibrium. Conversely, at higher temperatures, rapid conformational averaging can lead to sharpened signals and averaged chemical shifts. researchgate.net This data is crucial for building a comprehensive picture of the molecule's three-dimensional structure and its dynamic nature in solution. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. wikipedia.orgyoutube.com For this compound, COSY would show correlations between the vinyl protons and the allylic methylene protons, as well as between the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgyoutube.com This is essential for assigning the carbon signals based on their attached protons. For instance, the signals for the methylene carbons can be definitively assigned by their correlation to the corresponding methylene proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. wikipedia.orgyoutube.com This powerful technique helps to piece together the carbon skeleton. For example, HMBC correlations would be expected between the tert-butyl protons and the ester carbonyl carbon, as well as between the vinyl protons and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. wikipedia.orgslideshare.net This is particularly useful for determining the stereochemistry and preferred conformations of the molecule. For instance, NOESY could reveal through-space interactions between the vinyl protons and the allylic methylene protons, providing insights into the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. The molecular ion peak would correspond to the intact molecule, and its m/z value would confirm the molecular weight.

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The molecule may fragment in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. For example, the loss of a tert-butyl group or a bromine atom would result in characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of the bonds within a molecule. youtube.comyoutube.com This technique is particularly useful for identifying the presence of specific functional groups. youtube.com For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

C=O stretch (ester): A strong, sharp peak typically in the range of 1730-1750 cm⁻¹.

C=C stretch (alkene): A peak in the region of 1640-1680 cm⁻¹.

C-O stretch (ester): Bands in the 1150-1250 cm⁻¹ region.

=C-H bend (vinyl): Out-of-plane bending vibrations in the 890-950 cm⁻¹ range.

C-Br stretch: A weaker absorption typically found in the fingerprint region below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
EsterC=O stretch1730 - 1750
AlkeneC=C stretch1640 - 1680
EsterC-O stretch1150 - 1250
Vinyl=C-H bend890 - 950
Alkyl HalideC-Br stretch< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.comnih.gov The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. youtube.com For this compound, the primary chromophores are the carbon-carbon double bond and the carbonyl group of the ester. The π → π* transition of the C=C double bond would likely result in an absorption maximum in the lower UV region. The n → π* transition of the carbonyl group, while present, is typically weaker. The position and intensity of these absorptions can provide insights into the electronic structure of the molecule. researchgate.netresearchgate.net

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination

Since this compound can exist as a racemic mixture, the determination of its enantiomeric purity is crucial, especially in contexts where stereochemistry influences biological activity or material properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. researchgate.netnih.govnih.gov

In this technique, the racemic mixture is passed through a chiral stationary phase (CSP). nih.gov The CSP is a solid support that has been modified with a chiral selector, which interacts differently with the two enantiomers of the analyte. This differential interaction leads to a difference in retention times, allowing for the separation of the enantiomers. nih.gov

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. mdpi.com Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. nih.gov By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee) and the ratio of the two enantiomers can be accurately determined. zendy.io

Theoretical and Computational Studies on Tert Butyl 4 Bromopent 4 Enoate and Its Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, providing a balance between accuracy and computational cost for the study of reaction mechanisms, transition states, and the origins of selectivity.

Mechanistic Investigations and Transition State Analysis

In the context of transformations involving the vinyl bromide moiety of tert-butyl 4-bromopent-4-enoate, DFT calculations can be employed to model the transition states of key reaction steps. For example, in a Suzuki-Miyaura coupling, DFT can elucidate the role of the base in the transmetalation step. nih.govresearchgate.net Calculations on model systems, such as the reaction between a vinylpalladium(II) complex and a vinylboronic acid, have shown that the base facilitates the formation of a more reactive boronate species, thereby lowering the activation barrier for transmetalation. researchgate.net

Similarly, the mechanism of electrophilic additions to the double bond can be investigated. DFT and MP2 methods have been used to study the addition of bromine to unsaturated systems. nih.gov These studies reveal the structures of intermediate bromonium ions and transition states, explaining the stereochemical outcomes of such reactions.

The following table presents hypothetical relative energies for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving a model vinyl bromide, illustrating the type of data that can be obtained from DFT calculations.

Species/Transition StateDescriptionRelative Energy (kcal/mol)
ReactantsPd(0) catalyst + Vinyl Bromide + Boronic Acid0.0
Oxidative Addition TSTransition state for the addition of the vinyl bromide to the Pd(0) center+15.2
Pd(II) IntermediateOxidative addition product-5.7
Transmetalation TSTransition state for the transfer of the organic group from boron to palladium+21.5
Reductive Elimination TSTransition state for the formation of the C-C bond and regeneration of the Pd(0) catalyst+18.9
ProductsCoupled product + Pd(0) catalyst-25.0

This is a hypothetical data table for illustrative purposes based on typical values found in DFT studies of Suzuki-Miyaura reactions.

Rationalization of Regioselectivity and Stereoselectivity

DFT calculations are particularly powerful in explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. For this compound, which has a prochiral center, understanding the factors that control the formation of one stereoisomer over another is crucial.

In electrophilic additions to the double bond, the regioselectivity is governed by the relative stability of the resulting carbocationic intermediates. DFT calculations can accurately predict these stabilities, taking into account both electronic and steric effects. For instance, in the addition of HBr, the bromine atom will preferentially add to the carbon that can better stabilize a positive charge.

In palladium-catalyzed reactions, the stereochemical outcome is often determined in the reductive elimination step. DFT studies can model the transition states for the formation of different stereoisomers and the calculated energy differences can be correlated with the experimentally observed product ratios. The steric bulk of the tert-butyl group and the ligands on the palladium catalyst would be expected to play a significant role in dictating the stereoselectivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a qualitative and powerful framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edu

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is associated with the region of highest electron density and is likely to be localized on the π-system of the double bond, making it susceptible to electrophilic attack. Conversely, the LUMO will be associated with the most electron-deficient regions, such as the carbon atom bonded to the bromine, making it a target for nucleophiles.

A computational study on vinyl bromide using Hartree-Fock and DFT methods provides insights into its electronic properties, including the energies and distributions of its frontier orbitals. nepjol.info The HOMO of vinyl bromide is a π-orbital, while the LUMO is a σ*-orbital associated with the C-Br bond.

The following table summarizes the key FMO interactions for reactions involving this compound:

Reaction TypeInteracting OrbitalsPredicted Reactivity
Electrophilic AdditionHOMO (alkene) - LUMO (electrophile)The electron-rich double bond will be attacked by electrophiles.
Nucleophilic AttackHOMO (nucleophile) - LUMO (C-Br σ*)The carbon atom attached to the bromine is susceptible to nucleophilic attack.
Pericyclic Reactions (e.g., Diels-Alder)HOMO/LUMO of the diene/dienophileThe dienophilic character of the double bond can be assessed by its LUMO energy. imperial.ac.ukyoutube.com

FMO theory is particularly useful for rationalizing the outcomes of pericyclic reactions. imperial.ac.uk While this compound is a dienophile rather than a diene, its reactivity in Diels-Alder reactions can be understood by considering the interaction of its LUMO with the HOMO of a diene. youtube.com The energy gap between these frontier orbitals will determine the feasibility of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule can significantly influence its reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the potential energy surface and the time-dependent behavior of molecules.

For this compound, a key aspect of its conformational flexibility is the rotation around the single bonds in the pentenoate chain and the orientation of the bulky tert-butyl group. The tert-butyl group, due to its size, will impose significant steric constraints, influencing the preferred conformations of the molecule. While specific conformational analyses of this compound are not available, studies on related systems, such as tert-butyl alcohol and esters, provide valuable insights. rsc.orgnih.govmdpi.com

Molecular dynamics simulations can provide a picture of the molecule's behavior in solution. rsc.orgnih.gov MD simulations of tert-butyl alcohol in aqueous solution have been used to investigate its hydration properties and tendency to self-aggregate. rsc.org For this compound, MD simulations could be used to study its solvation in different organic solvents and to understand how the solvent molecules interact with the different functional groups. This information is crucial for understanding reaction kinetics and mechanisms in solution.

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcomes of unknown reactions, thereby guiding synthetic efforts. For this compound, theoretical calculations can be used to explore its reactivity in novel transformations.

For example, the potential for this molecule to undergo radical reactions could be investigated. DFT calculations can be used to determine the bond dissociation energies and to model the transition states for radical addition to the double bond. The vinyl bromide moiety could also participate in radical-mediated cyclization reactions.

Furthermore, computational screening can be employed to identify promising catalysts for new transformations. For instance, different palladium catalysts with various ligands could be computationally evaluated for their efficacy in a novel cross-coupling reaction involving this compound. The calculated activation barriers for the key steps in the catalytic cycle would provide a ranking of the potential catalysts, allowing experimental efforts to be focused on the most promising candidates.

The development of new reactivity patterns for vinyl bromides, such as cine-substitution, highlights the potential for discovering novel transformations. organic-chemistry.org Computational studies can play a pivotal role in understanding the mechanisms of such unexpected reactivity and in predicting the substrate scope and limitations of these new methods.

Q & A

What are the optimal synthetic routes for tert-butyl 4-bromopent-4-enoate to ensure high yield and purity in academic research?

Methodological Answer:
The synthesis of tert-butyl esters often involves nucleophilic substitution or esterification under anhydrous conditions. For This compound, a plausible route includes:

  • Step 1: Bromination of pent-4-enoic acid using N-bromosuccinimide (NBS) under radical initiation to introduce the bromoalkene moiety.
  • Step 2: Esterification with tert-butanol via acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to protect the carboxylic acid group .
    Critical factors include temperature control (0–5°C during bromination) and inert atmosphere (N₂/Ar) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for high purity .

How does the tert-butyl group influence the reactivity and stability of this compound in cross-coupling reactions?

Advanced Analysis:
The tert-butyl group acts as a steric shield, reducing unwanted side reactions (e.g., β-hydride elimination) in palladium-catalyzed cross-coupling reactions. Computational studies (DFT) suggest that the axial conformation of the tert-butyl group in solution stabilizes transition states, favoring Suzuki-Miyaura couplings with aryl boronic acids . However, steric hindrance may slow reaction kinetics compared to smaller esters (e.g., methyl or ethyl). Kinetic studies under varying temperatures (25–80°C) and solvents (THF vs. DMF) are advised to optimize conditions .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Guidance:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity of bromination (e.g., absence of diastereomers) and esterification efficiency. Low-temperature NMR (-40°C) can resolve dynamic conformational changes in the tert-butyl group .
  • GC-MS/HPLC: Monitor reaction progress and purity, especially for detecting residual tert-butanol or brominated byproducts .
  • X-ray Crystallography: Resolve ambiguities in molecular geometry, particularly if unexpected stereochemical outcomes arise .

How should researchers address contradictory data on the compound’s stability in polar vs. nonpolar solvents?

Data Contradiction Resolution:
Discrepancies in stability studies (e.g., decomposition in DMSO vs. stability in hexane) may arise from trace moisture or light exposure. Recommended steps:

  • Controlled Replication: Repeat experiments under strict anhydrous/UV-free conditions.
  • Kinetic Profiling: Use UV-Vis spectroscopy to track degradation rates (λ_max ≈ 210–250 nm for bromoalkene absorption).
  • Computational Validation: Compare experimental half-lives with DFT-predicted bond dissociation energies (BDEs) of the C-Br bond under varying solvent polarities .

What are the critical storage conditions to preserve this compound in laboratory settings?

Safety & Stability Protocol:

  • Temperature: Store at -20°C in airtight, amber glass vials to prevent photodegradation. Avoid freezing-thawing cycles, which may induce crystallization or phase separation .
  • Incompatible Materials: Separate from strong oxidizers (e.g., peroxides) and metals (e.g., Fe, Cu) to prevent catalytic decomposition .
  • Decomposition Products: Monitor via GC-MS for traces of tert-butanol or HBr, which indicate hydrolysis .

How can researchers design experiments to probe the biological activity of this compound?

Experimental Design Framework:

  • Enzyme Inhibition Assays: Screen against serine hydrolases (e.g., using fluorogenic substrates) to assess covalent modification via the bromoalkene group .
  • Cellular Uptake Studies: Use fluorescent derivatives (e.g., BODIPY-labeled analogs) to track intracellular localization in mammalian cell lines .
  • Toxicity Profiling: Conduct MTT assays on HEK-293 or HepG2 cells, noting IC₅₀ values and apoptosis markers (caspase-3 activation) .

What computational methods best predict the reactivity of this compound in novel reaction systems?

Advanced Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to model transition states for SN2 or radical pathways. Include solvent effects (PCM model) for accuracy .
  • MD Simulations: Simulate solvation dynamics in THF/water mixtures to predict hydrolysis rates .
  • Machine Learning: Train models on existing bromoester reactivity datasets to predict optimal catalysts (e.g., Pd vs. Ni) for cross-coupling .

What strategies mitigate challenges in scaling up this compound synthesis for collaborative studies?

Scalability Considerations:

  • Continuous Flow Chemistry: Reduces exothermic risks during bromination and improves mixing efficiency .
  • In-line Purification: Integrate scavenger resins (e.g., QuadraPure™) to remove excess tert-butanol or HBr without manual chromatography .
  • Batch Consistency: Use DOE (Design of Experiments) to identify critical process parameters (CPPs) like stirring rate and reagent stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.